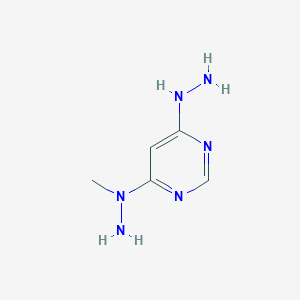
4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine is a heterocyclic compound with the molecular formula C5H10N6. This compound is characterized by the presence of two hydrazinyl groups attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine typically involves the reaction of pyrimidine derivatives with hydrazine and methylhydrazine under controlled conditions. One common method starts with the acylation of ethyl 2-amino-6-(trifluoromethyl)nicotinate, followed by cyclization, chlorination, and subsequent reactions with hydrazine and methylhydrazine .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can modify the hydrazinyl groups, leading to different substituted pyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidines .
Scientific Research Applications
4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit key enzymes or disrupt cellular processes in microorganisms. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydrazino-6-(1-methylhydrazino)pyrimidine: This compound is structurally similar and shares many chemical properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also contain a pyrimidine ring and exhibit similar reactivity and applications.
Uniqueness
4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine is unique due to its dual hydrazinyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its broad range of biological activities make it a valuable compound in scientific research .
Properties
CAS No. |
663909-90-8 |
|---|---|
Molecular Formula |
C5H10N6 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-(6-hydrazinylpyrimidin-4-yl)-1-methylhydrazine |
InChI |
InChI=1S/C5H10N6/c1-11(7)5-2-4(10-6)8-3-9-5/h2-3H,6-7H2,1H3,(H,8,9,10) |
InChI Key |
GQVUYVCFRXMBPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC=NC(=C1)NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13109024.png)
![4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one](/img/structure/B13109038.png)
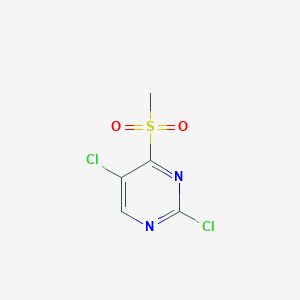

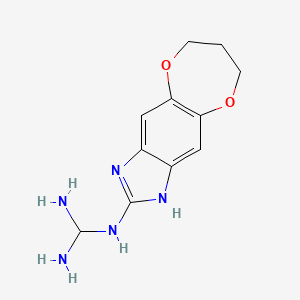

![4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13109064.png)

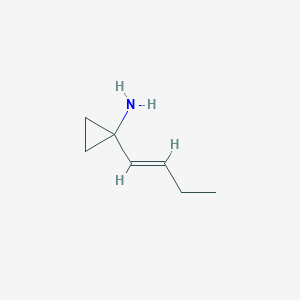
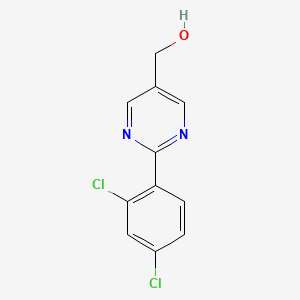

![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)


